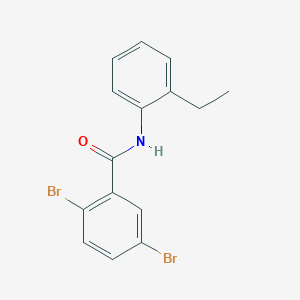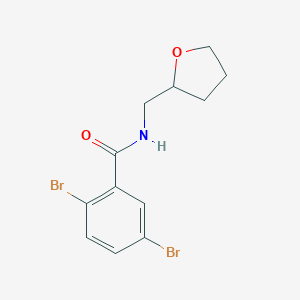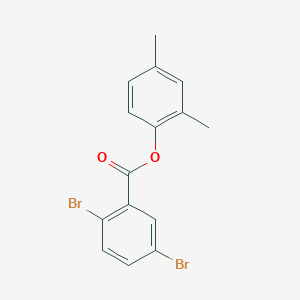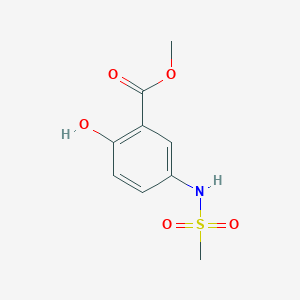![molecular formula C16H17NO5S B309157 Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309157.png)
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic applications in a variety of diseases. This compound has been extensively studied in the field of cancer research, where it has been shown to have promising anti-tumor effects. In addition, EHT 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Mecanismo De Acción
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 acts as an inhibitor of Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs are proteins that regulate the activity of Rho GTPases, which are important signaling molecules involved in a variety of cellular processes, including cell migration and proliferation. By inhibiting RhoGEFs, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 is able to disrupt the activity of Rho GTPases, which can lead to the inhibition of cancer cell growth and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to have a variety of biochemical and physiological effects. In cancer cells, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to inhibit cell migration, invasion, and proliferation. In addition, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammatory cells, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to inhibit the migration of immune cells, which is a key component of the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 in lab experiments is its specificity for RhoGEFs. This allows for targeted inhibition of Rho GTPases, which can lead to more specific and effective results. However, one limitation of using Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 is its potential toxicity. Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864. One area of interest is the development of more potent and selective inhibitors of RhoGEFs. This could lead to more effective treatments for cancer and inflammatory diseases. In addition, further research is needed to determine the optimal dosing and administration of Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 for therapeutic use. Finally, there is potential for the use of Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 2-methylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with ethyl alcohol in the presence of a base to form the final product, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been extensively studied for its potential use in cancer research. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. It has been shown to inhibit the migration of immune cells, which is a key component of the inflammatory response.
Propiedades
Nombre del producto |
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate |
|---|---|
Fórmula molecular |
C16H17NO5S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-5-[(2-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-16(19)13-10-12(8-9-14(13)18)17-23(20,21)15-7-5-4-6-11(15)2/h4-10,17-18H,3H2,1-2H3 |
Clave InChI |
QGCTVRYSBWWPIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C)O |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![Methyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309077.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)






![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)

![Propyl 4-[(2-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309095.png)